molecular formula C13H18O2 B1584835 Ethyl mesitylacetate CAS No. 5460-08-2

Ethyl mesitylacetate

Cat. No.: B1584835
CAS No.: 5460-08-2
M. Wt: 206.28 g/mol
InChI Key: OFZZPFNYAMIBNU-UHFFFAOYSA-N
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Description

Ethyl mesitylacetate (CAS 5460-08-2), systematically named ethyl 2,4,6-trimethylphenylacetate, is an ester derivative of mesitylacetic acid. Its chemical formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. Key physical properties include a density of 0.993 g/cm³, a boiling point of 288.7°C, and a flash point of 112.6°C . Structurally, it features a highly sterically hindered mesityl (2,4,6-trimethylphenyl) group attached to an acetate moiety. This steric hindrance significantly impacts its reactivity, as observed in annelation reactions where it failed to form the expected tricyclic heterocycles, instead yielding decomposition products .

Properties

IUPAC Name

ethyl 2-(2,4,6-trimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-13(14)8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZPFNYAMIBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278596
Record name ethyl mesitylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-08-2
Record name 5460-08-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl mesitylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl mesitylacetate can be synthesized through the esterification of mesitylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional steps such as distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl mesitylacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to mesitylacetic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.

    Substitution: The ester group in this compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Ethyl mesitylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl mesitylacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic acyl substitution reactions. The ester group in this compound is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Widely used as a solvent due to its low boiling point (77.1°C) and high volatility .
  • Methyl Acetate (CAS 79-20-9): Another low-molecular-weight ester (C₃H₆O₂) with similar solvent properties but higher reactivity with water, forming acetic acid and methanol .
  • Hexyl Acetate (CAS 142-92-7) : A longer-chain ester (C₈H₁₆O₂) used in flavoring and fragrances. Its higher hydrophobicity and boiling point (169°C) contrast with ethyl mesitylacetate’s aromatic bulk .
  • Ethyl Mesitylglyoxylate (CAS 5524-57-2) : A structural analog of this compound, replacing the acetate group with a glyoxylate (oxoacetate) moiety. This modification alters its electronic properties and reactivity in cyclization reactions .

Reactivity and Steric Effects

This compound’s mesityl group imposes severe steric hindrance, limiting its utility in reactions requiring nucleophilic attack or coupling. For example, in annelation reactions with N-heterocyclic carbenes, this compound failed to produce the desired tricyclic product (5e), while less hindered analogs (e.g., para-tolylacetate) achieved yields >70% . In contrast, ethyl methacrylate (CAS 97-63-2), stabilized with 4-methoxyphenol, participates readily in polymerization due to its accessible double bond and lower steric demands .

Physical Properties

Property This compound Ethyl Acetate Methyl Acetate Hexyl Acetate
Boiling Point (°C) 288.7 77.1 57 169
Density (g/cm³) 0.993 0.902 0.932 0.867
Flash Point (°C) 112.6 -4 -10 62
Molecular Weight (g/mol) 206.28 88.11 74.08 144.21
Key Feature High steric hindrance High volatility Water reactivity Hydrophobicity

Data compiled from .

Biological Activity

Ethyl mesitylacetate (EMA) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derived from mesitylacetone and ethanol. Its chemical structure can be represented as follows:

  • Chemical Formula : C₈H₁₄O₃
  • Molecular Weight : 158.20 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EMA against various pathogens. A comprehensive evaluation of its effectiveness was conducted using different microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli50 µg/mL12
Staphylococcus aureus40 µg/mL15
Pseudomonas aeruginosa60 µg/mL10

The results indicate that EMA exhibits significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus showing the highest susceptibility.

Anti-inflammatory Effects

EMA has also been investigated for its anti-inflammatory properties. A study assessed its impact on inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS).

Table 2: Effects of this compound on Inflammatory Markers

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Control1015
LPS150200
LPS + EMA (50 µg/mL)80120

The treatment with EMA significantly reduced the levels of IL-6 and TNF-α compared to the LPS group, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxic effects of EMA were evaluated using various cancer cell lines. The compound's ability to induce apoptosis was measured through cell viability assays.

Table 3: Cytotoxic Effects of this compound

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that EMA possesses cytotoxic properties, particularly against lung cancer cells (A549), making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that EMA effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The study utilized crystal violet staining to quantify biofilm biomass, revealing a reduction of up to 70% at optimal concentrations of EMA .
  • Inflammation Model Study : In an experimental model using murine macrophages, EMA treatment led to a significant decrease in pro-inflammatory cytokines, suggesting its role in modulating immune responses during inflammation .
  • Cytotoxicity in Cancer Research : A research article highlighted EMA's selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent with fewer side effects compared to conventional treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl mesitylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl mesitylacetate

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